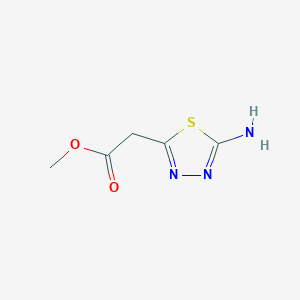

2-(5-アミノ-1,3,4-チアゾール-2-イル)酢酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

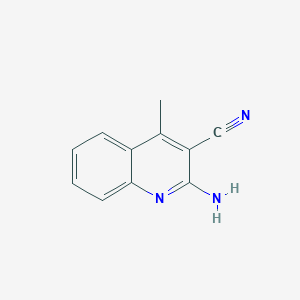

“(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” is a chemical compound with the molecular formula C5H7N3O2S . It is used in proteomics research .

Synthesis Analysis

While specific synthesis methods for “(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” are not available, similar compounds have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of “(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” can be represented by the InChI code: 1S/C4H5N3O2S/c5-4-7-6-2(10-4)1-3(8)9/h1H2,(H2,5,7)(H,8,9) .Physical And Chemical Properties Analysis

“(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester” has a molecular weight of 159.17 . The SMILES string representation is Nc1nnc(CC(O)=O)s1 .科学的研究の応用

抗菌剤

1,3,4-チアゾール誘導体、特に「2-(5-アミノ-1,3,4-チアゾール-2-イル)酢酸メチル」は、強力な抗菌剤として合成および評価されています . これらの化合物は、E. coli、B. mycoides、およびC. albicansなどの生物に対して顕著な抗菌活性を示しています .

抗てんかん剤

1,3,4-チアゾール部分は、抗痙攣剤としての作用を含む、幅広い生物活性を示します . 1,3,4-チアゾールの様々な誘導体は、高い有効性と低毒性を備えた抗痙攣剤として良好な効力を示しています .

殺虫剤

「5-アミノ-3-メチル-1,2,4-チアゾール」という化合物は、潜在的な殺虫剤として使用されています . これは、「2-(5-アミノ-1,3,4-チアゾール-2-イル)酢酸メチル」もこの分野で潜在的な用途があることを示唆しています .

酵素阻害剤

“2-(5-アミノ-1,3,4-チアゾール-2-イル)酢酸メチル”は、薬理学的に重要な酵素阻害剤の構成成分として使用されてきました . これは、特定の酵素を標的とする新しい薬物の開発に使用できる可能性があることを示唆しています .

抗HIV剤

いくつかの1,3,4-チアゾール誘導体は、抗HIV-1および抗HIV-2活性についてスクリーニングされています . そのような誘導体の1つは、それぞれ0.96 μg/mL(HIV-1株IIIB)および2.92 μg/mL(HIV-2株ROD)のEC 50値で、in vitro阻害活性を示しました .

抗がん剤

1,3,4-チアゾリル誘導体を含む、合成された多くの化合物は、MCF-7がん細胞株およびRPE-1ヒト細胞株に対して、その細胞毒性活性をin vitroで調べられています . これは、「2-(5-アミノ-1,3,4-チアゾール-2-イル)酢酸メチル」ががん研究で潜在的に使用できる可能性があることを示唆しています .

作用機序

- Urease plays a crucial role in the survival of certain bacteria, including Helicobacter pylori, which colonizes the human stomach. Inhibition of urease is an effective strategy for treating infections caused by H. pylori .

- By binding to the enzyme, it disrupts the conversion of urea to ammonia, leading to an increase in pH. This inhibition is detrimental to H. pylori’s colonization .

- Inhibition of urease prevents the conversion of urea to ammonia, disrupting the pH balance and compromising bacterial survival .

- Impact on Bioavailability :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves the enzyme acetylcholinesterase, where (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester acts as an inhibitor, thereby affecting the breakdown of acetylcholine. This interaction is significant in the context of neurological studies, as it can influence neurotransmission processes. Additionally, (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester has been shown to interact with certain proteins involved in cellular signaling pathways, further highlighting its importance in biochemical research .

Cellular Effects

The effects of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester on various types of cells and cellular processes are profound. In neuronal cells, this compound has been observed to modulate cell signaling pathways, particularly those involving acetylcholine. This modulation can lead to changes in gene expression and cellular metabolism, ultimately influencing cell function. In cancer cells, (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester has demonstrated the ability to induce apoptosis, thereby inhibiting cell proliferation. These cellular effects underscore the potential therapeutic applications of this compound in treating neurological disorders and cancer .

Molecular Mechanism

At the molecular level, (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with acetylcholinesterase, leading to enzyme inhibition. This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter in the synaptic cleft. Additionally, (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester can activate or inhibit various signaling pathways by interacting with specific proteins and receptors. These interactions can lead to changes in gene expression, further influencing cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that prolonged exposure to (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and memory in rodent models, likely due to its inhibitory effects on acetylcholinesterase. At higher doses, (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These dosage-dependent effects highlight the importance of careful dosage optimization in potential therapeutic applications .

Metabolic Pathways

(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, influencing the levels of acetylcholine and other neurotransmitters. Additionally, (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. Understanding these metabolic interactions is essential for elucidating the compound’s biochemical properties and potential therapeutic applications .

Transport and Distribution

The transport and distribution of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters, facilitating its uptake into cells. Once inside the cells, (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester can accumulate in specific tissues, such as the brain and liver, where it exerts its biochemical effects. These transport and distribution mechanisms are critical for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Subcellular Localization

The subcellular localization of (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester can be targeted to specific organelles, such as the mitochondria, through post-translational modifications. These targeting signals and modifications are essential for directing the compound to its site of action, thereby influencing its biochemical properties and potential therapeutic applications .

特性

IUPAC Name |

methyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-10-4(9)2-3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIQCDDQYZXHLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349462 |

Source

|

| Record name | (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181370-69-4 |

Source

|

| Record name | (5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)